molecular formula C17H19NO4 B4105013 5-(1-adamantyl)-2-hydroxy-3-nitrobenzaldehyde

5-(1-adamantyl)-2-hydroxy-3-nitrobenzaldehyde

Cat. No.: B4105013
M. Wt: 301.34 g/mol
InChI Key: ZIQCUOXEFLMCES-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-hydroxy-3-nitrobenzaldehyde: is a compound that features a unique adamantyl group attached to a benzaldehyde structure The adamantyl group, known for its bulky and rigid structure, imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-2-hydroxy-3-nitrobenzaldehyde typically involves multiple steps. One common method starts with the preparation of adamantane derivatives. Adamantane can be functionalized through radical or carbocation intermediates to introduce various substituents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 5-(1-Adamantyl)-2-hydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 5-(1-adamantyl)-2-hydroxy-3-nitrobenzaldehyde serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: The compound’s potential antimicrobial and anti-inflammatory properties make it a candidate for drug development. Research has shown that adamantyl derivatives exhibit significant biological activity, which can be harnessed for therapeutic purposes .

Industry: In materials science, the rigid adamantyl group contributes to the development of high-performance polymers and nanomaterials. These materials can be used in various applications, including coatings, adhesives, and electronic devices .

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-2-hydroxy-3-nitrobenzaldehyde involves its interaction with biological targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 5-(1-Adamantyl)-2-hydroxy-3-nitrobenzaldehyde stands out due to the combination of the adamantyl group with the hydroxyl and nitro functional groups. This unique structure imparts distinct physical and chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(1-adamantyl)-2-hydroxy-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-9-13-4-14(5-15(16(13)20)18(21)22)17-6-10-1-11(7-17)3-12(2-10)8-17/h4-5,9-12,20H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQCUOXEFLMCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)[N+](=O)[O-])O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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